N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline
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Overview
Description
N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline is an organic compound that features a pyrazole ring substituted with a methyl group at the 1-position and an aniline moiety attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with aniline in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of 1-methyl-1H-pyrazole-4-carbaldehyde reacts with aniline to form an imine intermediate, which is subsequently reduced to the desired amine product using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can further modify the pyrazole ring or the aniline moiety.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: N-oxide derivatives of the pyrazole ring.
Reduction: Reduced forms of the pyrazole or aniline moieties.
Substitution: Halogenated derivatives of the aniline ring.
Scientific Research Applications
N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity for target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-((1-Methyl-1H-pyrazol-4-yl)methyl)cyclopropanamine
- N-((1-Methyl-1H-pyrazol-4-yl)methyl)cyclopropanamine dihydrochloride
- N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline
Uniqueness
N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14-9-10(8-13-14)7-12-11-5-3-2-4-6-11/h2-6,8-9,12H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAJGUIHLOPJRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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